molecular formula C8H14ClNO3 B13464969 9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride

9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride

Cat. No.: B13464969
M. Wt: 207.65 g/mol
InChI Key: XHJAZVGVTHUSDM-UHFFFAOYSA-N
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Description

9-Oxa-3-azabicyclo[331]nonane-7-carboxylic acid hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
  • tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness

9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is unique due to its specific bicyclic structure that incorporates both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug design further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c10-8(11)5-1-6-3-9-4-7(2-5)12-6;/h5-7,9H,1-4H2,(H,10,11);1H

InChI Key

XHJAZVGVTHUSDM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2CNCC1O2)C(=O)O.Cl

Origin of Product

United States

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